Lithium hypochlorite

Descripción general

Descripción

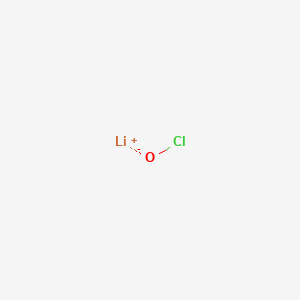

Lithium hypochlorite is a chemical compound with the formula LiOCl. It is the lithium salt of hypochlorous acid and consists of lithium cations (Li⁺) and hypochlorite anions (OCl⁻). This compound is typically a colorless or white crystalline solid and is known for its strong chlorine-like odor. This compound has been widely used as a disinfectant for swimming pools and as a reagent in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium hypochlorite can be synthesized by reacting lithium hydroxide with hypochlorous acid. The reaction is typically carried out at low temperatures, ranging from 0°C to 20°C, to ensure the stability of the product. The reaction can be represented as follows:

LiOH+HOCl→LiOCl+H2O

Industrial Production Methods: In industrial settings, this compound is produced by mixing an aqueous solution of hypochlorous acid with an aqueous slurry of lithium hydroxide. The concentration of hypochlorous acid is usually 35 percent or greater by weight. The resulting this compound solution can be dried directly or concentrated by cooling to obtain a highly pure solid product .

Análisis De Reacciones Químicas

Types of Reactions: Lithium hypochlorite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound acts as a strong oxidizing agent. It can oxidize organic compounds, such as alcohols and aldehydes, to their corresponding acids.

Reduction: In the presence of reducing agents, this compound can be reduced to lithium chloride and water.

Substitution: this compound can participate in substitution reactions, where the hypochlorite ion is replaced by other anions.

Major Products Formed:

- Oxidation of alcohols to carboxylic acids.

- Reduction to lithium chloride and water.

- Substitution products depending on the reacting anion .

Aplicaciones Científicas De Investigación

Disinfectant in Swimming Pools

Overview:

Lithium hypochlorite has been widely used as a sanitizing agent for swimming pools, particularly vinyl-lined pools. Its efficacy as a fast-acting disinfectant helps maintain water quality by eliminating pathogens.

Key Points:

- It is favored over other chlorine-based disinfectants due to its lower tendency to form harmful byproducts like chloroform when used in swimming pools .

- Recent trends indicate a decline in its availability due to increased demand for lithium in battery production, impacting its commercial production .

Chemical Reagent

Overview:

In laboratory settings, this compound serves as a reagent in various chemical reactions. Its role in organic synthesis and analytical chemistry is notable.

Applications:

- Used as an oxidizing agent in organic synthesis.

- Acts as a source of hypochlorite ions in reactions requiring chlorination .

Environmental Remediation

Overview:

this compound is utilized in environmental applications, particularly for the degradation of pollutants .

Process:

- It can be employed in processes designed to degrade hypochlorite waste and other chlorinated compounds using specific catalysts .

- The compound's ability to react with contaminants makes it valuable for treating wastewater and reducing environmental pollutants .

Genotoxicity Studies

Overview:

Research into the genotoxic effects of this compound has been conducted to assess its safety and potential health impacts.

Findings:

- Studies have indicated that this compound does not induce DNA damage in certain assays using rat primary hepatocytes, suggesting a relatively low risk of genotoxicity under controlled conditions .

Case Study 1: Swimming Pool Sanitation

A study conducted on the effectiveness of this compound in maintaining pool hygiene demonstrated that it significantly reduced microbial load compared to untreated water. The results highlighted its rapid action against bacteria and viruses, making it a preferred choice among pool maintenance professionals.

Case Study 2: Environmental Cleanup

In an industrial setting, this compound was applied to treat wastewater containing chlorinated compounds. The remediation process showed a marked decrease in pollutant levels, validating its use as an effective agent for environmental cleanup initiatives.

Mecanismo De Acción

The mechanism of action of lithium hypochlorite involves the release of hypochlorous acid (HOCl) when it dissolves in water. Hypochlorous acid is a potent oxidizing agent that can disrupt the cellular functions of microorganisms, leading to their inactivation or death. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and damaged by the reactive species generated from hypochlorous acid .

Comparación Con Compuestos Similares

Sodium hypochlorite (NaOCl):

Calcium hypochlorite (Ca(OCl)₂): Used in water treatment and as a bleaching agent.

Potassium hypochlorite (KOCl): Used in similar applications as sodium hypochlorite but less common.

Uniqueness of Lithium Hypochlorite: this compound is unique due to its high solubility in water and its ability to provide a high concentration of available chlorine. It is also less stable compared to other hypochlorites, which makes it a more reactive and potent oxidizing agent .

Actividad Biológica

Lithium hypochlorite (LiOCl) is a chemical compound that serves as a disinfectant and has garnered interest for its potential biological activity. This article delves into its biological properties, including toxicity, antimicrobial effects, and developmental impacts, supported by data tables and relevant case studies.

This compound is the lithium salt of hypochlorous acid, characterized by its colorless crystalline form. It is primarily used in swimming pools as a fast-acting disinfectant due to its ability to release hypochlorous acid in solution, which is effective against a wide range of pathogens .

Toxicity Profile

Acute Toxicity

Studies indicate that this compound exhibits significant acute toxicity. For instance, doses as high as 500 mg/kg have been shown to cause detrimental clinical signs and significant mortality in rodent models . The compound is classified as toxic when ingested orally, with absorption occurring rapidly within 2-4 hours post-administration .

Chronic Toxicity

Chronic exposure studies have revealed that this compound does not significantly affect reproductive outcomes or fetal development in animal models. A developmental toxicity study involving Sprague-Dawley rats found no adverse effects on fertility or developmental milestones when administered at various doses .

Antimicrobial Activity

This compound's primary application as a disinfectant stems from its antimicrobial properties. It acts effectively against bacteria, viruses, and fungi. The bactericidal activity of this compound has been compared to other agents like sodium hypochlorite (NaOCl) and chlorhexidine (CHX).

Comparative Antimicrobial Efficacy

| Agent | Bactericidal Ratio | Cytotoxicity Level |

|---|---|---|

| This compound | High | Low |

| Sodium Hypochlorite | Moderate | High |

| Chlorhexidine | Moderate | High |

Research indicates that higher concentrations of this compound lead to increased antimicrobial efficacy without significant cytotoxic effects on mammalian cells . In vitro studies show that while sodium hypochlorite and chlorhexidine reduce cell viability significantly, this compound maintains higher cell viability levels under similar conditions .

Case Study 1: Acute Ingestion

A notable case involved a 16-year-old girl who ingested sodium hypochlorite (related compound) leading to severe esophageal injuries. While this case pertains to sodium hypochlorite, it highlights the potential dangers associated with chlorine-based compounds, including this compound when misused or ingested inappropriately .

Case Study 2: Developmental Study

In a controlled study with pregnant rats, this compound was administered at varying doses to assess its impact on fetal development. Results showed no significant differences in litter size or developmental milestones compared to control groups, suggesting low risk for developmental toxicity .

Propiedades

IUPAC Name |

lithium;hypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClO.Li/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXVCCOAQYNXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiClO, ClLiO | |

| Record name | lithium hypochlorite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_hypochlorite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034688 | |

| Record name | Lithium hypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with an odor of chlorine; [CAMEO] | |

| Record name | Lithium hypochlorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13840-33-0 | |

| Record name | Lithium hypochlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hypochlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM HYPOCHLORITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTN55M2443 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.